molecular formula C7H9NO6S B1678998 (1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 635318-11-5

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No.: B1678998
CAS No.: 635318-11-5
M. Wt: 235.22 g/mol
InChI Key: AVDUGNCTZRCAHH-MDASVERJSA-N
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Mechanism of Action

Target of Action

LY404039, also known as Pomaglumetad, is a potent and selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . These receptors play a crucial role in modulating glutamatergic activity in limbic and forebrain areas, which are relevant to psychiatric disorders .

Mode of Action

LY404039 interacts with its targets, the mGluR2 and mGluR3 receptors, by reducing the presynaptic release of glutamate in brain regions where these receptors are expressed . This modulation of glutamatergic activity is thought to have potential antipsychotic and anxiolytic effects .

Biochemical Pathways

The primary biochemical pathway affected by LY404039 involves the inhibition of cyclic adenosine monophosphate (cAMP) formation as a result of stimulation by forskolin . This action demonstrates LY404039’s role as a potent full agonist at group II mGluRs . Furthermore, it has been suggested that LY404039 may also interact with the PI3K/Akt pathway .

Pharmacokinetics

LY404039 exhibits low oral absorption and bioavailability in humans . When administered orally to rats, ly404039 demonstrated high plasma exposure and good oral bioavailability . The maximum concentration (Cmax) was found to be 1528.5 ng/mL, and the time to reach maximum concentration (Tmax) was 2 hours .

Result of Action

The action of LY404039 results in a broad range of effects. In animal models, it has shown antipsychotic and anxiolytic efficacy . It attenuated amphetamine- and phencyclidine-induced hyperlocomotion, inhibited conditioned avoidance responding, and reduced fear-potentiated startle in rats and marble burying in mice . Additionally, LY404039 increased dopamine and serotonin release/turnover in the prefrontal cortex .

Biochemical Analysis

Biochemical Properties

(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide plays a crucial role in biochemical reactions involving metabotropic glutamate receptors, specifically mGlu2 and mGlu3 receptors. This compound acts as a highly selective and potent agonist for these receptors, with binding affinities (K_i) of 149 nM and 92 nM for human mGlu2 and mGlu3 receptors, respectively . It interacts with these receptors by binding to their extracellular domains, thereby modulating their activity and influencing downstream signaling pathways. The interactions between (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide and mGlu2/3 receptors are critical for understanding its role in neuropsychiatric disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide can change over time. The stability and degradation of this compound are essential factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as freezing at -20°C and protection from light . Long-term effects observed in in vitro and in vivo studies include sustained modulation of mGlu2 and mGlu3 receptor activity, which can lead to prolonged changes in neurotransmitter release and synaptic plasticity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY404039 involves the formation of a bicyclic structure with specific functional groups. The key steps include the introduction of amino, carboxy, and sulfonyl groups to the bicyclo[3.1.0]hexane core . The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of LY404039 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

LY404039 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as alcohols, esters, and amides .

Scientific Research Applications

Properties

IUPAC Name

(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO6S/c8-7(6(11)12)1-15(13,14)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDUGNCTZRCAHH-MDASVERJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2S1(=O)=O)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2S1(=O)=O)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212943
Record name Pomaglumetad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635318-11-5
Record name (1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635318-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 404039
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pomaglumetad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POMAGLUMETAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531QUG7P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 2
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 3
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 4
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 5
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 6
(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

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